molecular formula C20H32O2 B3025904 (5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid CAS No. 123167-26-0

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid

Cat. No. B3025904
CAS RN: 123167-26-0
M. Wt: 309.5 g/mol
InChI Key: YZXBAPSDXZZRGB-QHIWQZJRSA-N
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Description

“(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid” is a variant of arachidonic acid, which is an ω6-unsaturated fatty acid. It is a constituent of cellular membranes, esterified to the sn-2 position of glycerophospholipids .


Synthesis Analysis

Arachidonic acid and its variants can be produced by the fermentation and genetic modification of Mortierella alpina . It can also be metabolized from 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid via cytochrome P4504A .


Chemical Reactions Analysis

Arachidonic acid and its metabolites play important roles in a variety of biological processes, including signal transduction, contraction, chemotaxis, cell proliferation and differentiation, and apoptosis . It is the precursor for the biosynthesis of all the eicosanoid messengers, such as prostaglandins, thromboxanes, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs) .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H32O2, with a formula weight of 304.47 . It has a density of 0.922 g/ml .

Scientific Research Applications

Synthesis and Radioactive Labeling

The compound, closely related to arachidonic acid, has been used in the synthesis of radioactively labeled derivatives for research. Romanov et al. (2004) describe the synthesis of similar arachidonic acid derivatives, demonstrating the method's potential for creating labeled compounds for biochemical assays, particularly in studying eicosanoid biosynthesis (Romanov et al., 2004).

Fatty Acid Metabolism Studies

The metabolism of polyunsaturated fatty acids, including compounds like the one , has been studied extensively. For instance, Oliw et al. (1996) explored the oxygenation of polyunsaturated fatty acids by cytochrome P450, which is crucial for understanding fatty acid metabolism (Oliw et al., 1996).

Investigating Marine Organisms

Compounds structurally similar to this fatty acid have been identified in marine organisms like sponges and algae, suggesting their importance in marine biochemistry. Ciminiello et al. (1991) reported finding related furan fatty acids in marine sponges, indicating a potential role in deterring predators (Ciminiello et al., 1991).

Biochemical Pathway Studies

Research into the biochemical pathways of bacteria and other organisms often involves studying fatty acids like this one. Iwanami et al. (1995) investigated the biosynthesis of eicosapentaenoic acid in bacteria, providing insights into fatty acid metabolism in microorganisms (Iwanami et al., 1995).

Epoxidation and Chemical Analysis

The study of the epoxidation of polyunsaturated fatty acids, including compounds similar to the one , is vital for understanding chemical properties and reactions. Grabovskiy et al. (2006) investigated the epoxidation of such fatty acids using dimethyldioxirane, contributing to the understanding of chemical reactions involving these compounds (Grabovskiy et al., 2006).

Yeast Metabolism Studies

Fatty acids like the one mentioned are also important in studying yeast metabolism. Venter et al. (1997) explored how yeasts metabolize various fatty acids, including eicosatetraenoic acids, revealing critical insights into yeast biochemistry (Venter et al., 1997).

Mechanism of Action

Target of Action

Arachidonic Acid-d5 primarily targets enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450 . These enzymes are crucial in the metabolism of Arachidonic Acid into diverse bioactive compounds . For instance, Arachidonic Acid-d5 has been found to be involved in the production of Resolvin D5, a specialized pro-resolving mediator (SPM) that modulates inflammation and its resolution .

Mode of Action

Arachidonic Acid-d5 interacts with its targets, the enzymes, to produce bioactive compounds. For example, in the presence of all-trans retinoic acid (ATRA), there is an increased production of Resolvin D5, which is linked to the nuclear translocation of arachidonate-15-lipoxygenase (ALOX15) .

Biochemical Pathways

Arachidonic Acid-d5 is involved in several biochemical pathways. It is metabolized into bioactive compounds through three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways lead to the production of eicosanoids, which are crucial bioactive lipids that play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

The rate-limiting enzymes for PUFA conversion, Delta-5 (D5D) and Delta-6 desaturases (D6D), are recognized as the main determinants of PUFA levels .

Result of Action

The action of Arachidonic Acid-d5 results in the production of bioactive compounds that have various effects at the molecular and cellular level. For instance, Arachidonic Acid-derived prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators and promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . In the context of cancer, the inhibition of Resolvin D5 formation increases cancer cell invasion, whereas the addition of this molecule reduces activated pancreatic stellate cell-mediated cancer cell invasion .

Action Environment

The action of Arachidonic Acid-d5 can be influenced by environmental factors. For example, the secretion profile of SPMs from pancreatic stellate cells can be modulated by rendering these cells activated or quiescent . Furthermore, the circulating concentrations of Resolvin D5 levels were found to be decreased in the peripheral blood of metastatic pancreatic ductal adenocarcinoma patients compared with non-metastatic patients .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-QHIWQZJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonic acid-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Reactant of Route 2
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Reactant of Route 3
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Reactant of Route 4
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Reactant of Route 5
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Reactant of Route 6
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid

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